molecular formula C12H11NS B8775947 2-Benzylsulfanylpyridine CAS No. 51290-79-0

2-Benzylsulfanylpyridine

Cat. No.: B8775947
CAS No.: 51290-79-0
M. Wt: 201.29 g/mol
InChI Key: SWFLBDIRSHVBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 2-chloropyridine with benzyl mercaptan under basic conditions . Its structural flexibility and sulfur-based functional group make it a precursor for pharmaceuticals, agrochemicals, and materials science applications. Derivatives of 2-benzylsulfanylpyridine are explored for their biological activities, including antimicrobial and anticancer properties .

Properties

CAS No.

51290-79-0

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-benzylsulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2

InChI Key

SWFLBDIRSHVBOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

N-Benzylpyridine-2-sulfonamide
  • Structure : Features a sulfonamide (-SO₂-NH-CH₂-C₆H₅) group at the pyridine 2-position.
  • Synthesis : Prepared via oxidation of 2-mercaptopyridine with NaOCl, followed by reaction with benzylamine .
  • Key Properties :
    • Dihedral angle between pyridine and benzene rings: 75.75° .
    • Hydrogen bonding (N–H⋯O/N) stabilizes its crystal lattice, forming 2D networks .
  • Applications: Sulfonamide derivatives are known for antibacterial and anticonvulsant activities .
2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine
  • Structure : Contains a trifluoroethoxy (-O-CH₂-CF₃) group at position 3 alongside the benzylsulfanyl group at position 2 .
  • Synthesis : Derived from 2-chloro-3-(trifluoroethoxy)pyridine and benzyl mercaptan.
  • Key Properties :
    • Dihedral angle between aromatic rings: 76.7° .
    • Exhibits weak π-π stacking (centroid separation: 3.776 Å) in crystal packing .
  • Applications : Serves as a precursor for herbicides due to the electron-withdrawing trifluoroethoxy group .
3-(Ethylsulfonyl)-2-[(phenylmethyl)thio]pyridine
  • Structure : Combines a sulfonyl (-SO₂-C₂H₅) group at position 3 and a benzylsulfanyl group at position 2 .
  • Key Properties: Higher oxidation state (sulfonyl) increases polarity and solubility compared to sulfanyl derivatives.
2-(Phenylsulfonyl)pyridine (BSP)
  • Structure : Phenylsulfonyl (-SO₂-C₆H₅) group at position 2 .
  • Key Properties :
    • The sulfonyl group enhances stability and electrophilicity, making it useful in cross-coupling reactions.

Crystal Packing and Intermolecular Interactions

  • N-Benzylpyridine-2-sulfonamide : Stabilized by N–H⋯O/N hydrogen bonds and C–H⋯O interactions, forming 2D sheets .
  • 2-Benzylsulfanyl-3-(trifluoroethoxy)pyridine : Relies on π-π stacking and van der Waals forces due to the bulky trifluoroethoxy group .
  • 2-Benzylsulfanylpyridine N-oxide : Incorporates an N-oxide group, enhancing polarity and hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.